2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Overview
Description
2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Coupling of the Chlorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of the chlorophenyl group and a halogenated quinoline intermediate.
Formation of the Carboxamide Group: The final step involves the reaction of the quinoline derivative with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, while the thiazole ring can interact with various proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.
Thiazole-containing compounds: like thiamine (vitamin B1) and sulfathiazole.
Uniqueness
- The combination of the quinoline and thiazole rings in this compound provides unique chemical properties and biological activities not found in simpler analogs.
- The presence of the chlorophenyl group adds to its potential for diverse chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-13-7-5-12(6-8-13)17-11-15(14-3-1-2-4-16(14)22-17)18(24)23-19-21-9-10-25-19/h1-11H,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSODEBJVOGNNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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